molecular formula C26H22N2O6S B280817 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B280817
M. Wt: 490.5 g/mol
InChI Key: ZLOJHUIJUBUOES-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as QNF and has been studied extensively for its anticancer properties.

Scientific Research Applications

QNF has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. QNF has also been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. Additionally, QNF has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.

Mechanism of Action

The mechanism of action of QNF involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a protein that is involved in cell survival and proliferation. Inhibition of Akt leads to the activation of the tumor suppressor protein p53, which is responsible for inducing apoptosis in cancer cells. QNF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs leads to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
QNF has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is the process of stopping the cell cycle at a specific point. QNF has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cancer cells. Additionally, QNF has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.

Advantages and Limitations for Lab Experiments

One advantage of using QNF in lab experiments is its potent anticancer properties. QNF has been shown to be effective in inhibiting the growth of various cancer cell lines at low concentrations. Additionally, QNF has been shown to have a low toxicity profile, which is important in reducing the risk of side effects. However, one limitation of using QNF in lab experiments is its low solubility in water. This can make it difficult to administer QNF to cells in culture.

Future Directions

There are several future directions for the study of QNF. One direction is the development of QNF-based drug formulations for the treatment of cancer. Another direction is the investigation of the effects of QNF on other diseases, such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for QNF could lead to the production of larger quantities of QNF for further study.
Conclusion:
In conclusion, QNF is a chemical compound that has shown significant promise in the treatment of cancer. Its potent anticancer properties, low toxicity profile, and mechanism of action make it an attractive candidate for further study. The development of QNF-based drug formulations and the investigation of its effects on other diseases could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of QNF involves the reaction between 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid and 8-quinolinesulfonyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 2-methoxyethanol and sodium hydride to obtain the final product, QNF.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C26H22N2O6S/c1-16-23(26(29)33-14-13-32-2)20-15-21(18-9-3-4-10-19(18)25(20)34-16)28-35(30,31)22-11-5-7-17-8-6-12-27-24(17)22/h3-12,15,28H,13-14H2,1-2H3

InChI Key

ZLOJHUIJUBUOES-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)OCCOC

Origin of Product

United States

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